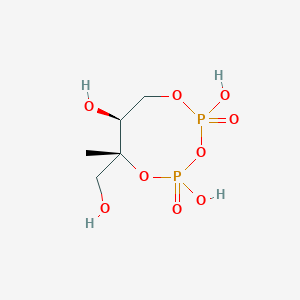

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione

Descripción general

Descripción

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione, also known as TDP or ThDP, is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system.

Mecanismo De Acción

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione acts as a coenzyme by binding to the active site of enzymes and facilitating the transfer of chemical groups between molecules. It is involved in the decarboxylation of alpha-keto acids, the transfer of two-carbon units in the pentose phosphate pathway, and the oxidative decarboxylation of pyruvate. This compound also plays a role in the regulation of gene expression, cell signaling, and apoptosis.

Biochemical and Physiological Effects:

This compound deficiency can lead to a range of biochemical and physiological effects. It can cause neurological disorders, muscle weakness, cardiovascular disease, and metabolic disorders. This compound supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione is widely used in biochemical and physiological research. Its advantages include its role as a cofactor for several enzymes, its involvement in several metabolic pathways, and its ability to regulate gene expression and cell signaling. However, its limitations include its instability in aqueous solutions, its susceptibility to oxidation, and its tendency to form complexes with other molecules.

Direcciones Futuras

Future research on (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require this compound as a cofactor, and the exploration of its role in gene expression and cell signaling. Other areas of research could include the development of this compound-based therapies for neurological disorders, metabolic disorders, and cardiovascular disease.

Conclusion:

In conclusion, this compound is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system. This compound deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease. This compound supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function. Future research on this compound could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require this compound as a cofactor, and the exploration of its role in gene expression and cell signaling.

Métodos De Síntesis

The synthesis of (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione involves the reaction of thiamine with adenosine triphosphate (ATP) in the presence of magnesium ions. The reaction yields ThDP, which is then phosphorylated to form this compound. The overall reaction can be represented as follows:

Thiamine + ATP + Mg2+ → ThDP + ADP + Pi

Aplicaciones Científicas De Investigación

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione has been extensively studied for its role in various biochemical processes. It is a cofactor for several enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. These enzymes are involved in the metabolism of carbohydrates, amino acids, and lipids. This compound deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease.

Propiedades

IUPAC Name |

(6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQRNJMIIUYDI-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O9P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501123383 | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151435-51-7, 143488-44-2 | |

| Record name | 2C-Methyl-D-erythritol 2,4-cyclodiphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151435-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143488-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143488442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)